
1-(Piperidin-3-yl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Piperidin-3-yl)cyclobutan-1-ol is a compound that features a cyclobutane ring bonded to a piperidine ring, with a hydroxyl group attached to the cyclobutane This compound is of interest due to its unique structure, which combines the rigidity of the cyclobutane ring with the flexibility and reactivity of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-3-yl)cyclobutan-1-ol typically involves the formation of the cyclobutane ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor, such as a 1,3-diene, in the presence of a nickel catalyst. This method provides a regioselective and mild approach to forming the cyclobutane ring .
Another approach involves the use of amino alcohols, which can be cyclized using thionyl chloride (SOCl2) to form the desired cyclic amine . This one-pot preparation method is efficient and avoids the need for multiple protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the above synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the development of cost-effective catalysts and reagents is crucial for large-scale production.
化学反応の分析
Types of Reactions
1-(Piperidin-3-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions on the piperidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction can produce various alcohols and amines.
科学的研究の応用
1-(Piperidin-3-yl)cyclobutan-1-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions between small molecules and biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Piperidin-3-yl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The piperidine ring can enhance the compound’s ability to cross biological membranes and reach its target sites .
類似化合物との比較
Similar Compounds
1-(Piperidin-4-yl)cyclobutan-1-ol: Similar structure but with the piperidine ring attached at a different position.
3-(Piperidin-1-yl)cyclobutan-1-ol: Another isomer with the piperidine ring attached at a different position.
Uniqueness
1-(Piperidin-3-yl)cyclobutan-1-ol is unique due to the specific positioning of the piperidine ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in pharmacological activity and chemical behavior, making it a valuable compound for research and development.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
1-piperidin-3-ylcyclobutan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9(4-2-5-9)8-3-1-6-10-7-8/h8,10-11H,1-7H2 |
InChIキー |
NCUFQYXOKXBNHQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2(CCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


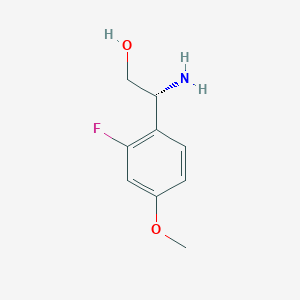
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B13547770.png)
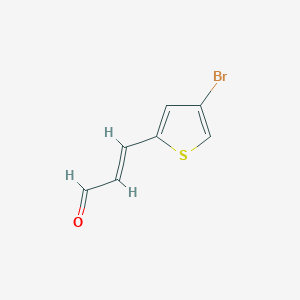
![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis](/img/structure/B13547773.png)


![2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)
![3-bromo-1-(3-bromopyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B13547794.png)
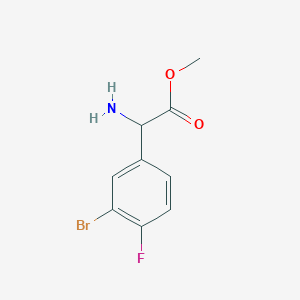
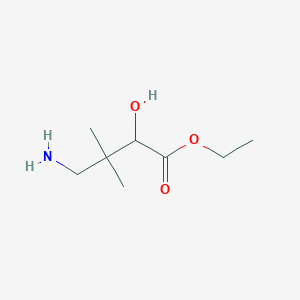
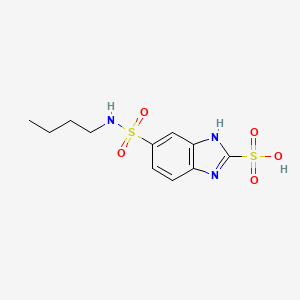
![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13547836.png)
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13547843.png)
![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13547853.png)
